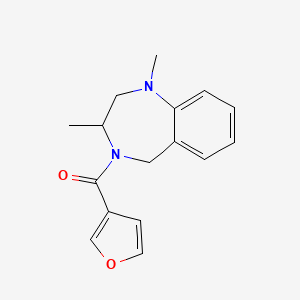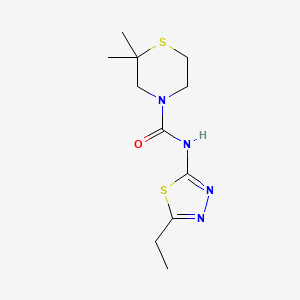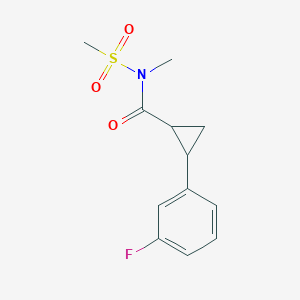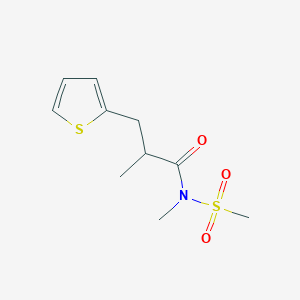
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone, also known as DMF, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Mecanismo De Acción
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone is believed to exert its effects through the modulation of various neurotransmitters and receptors in the brain, including GABA and glutamate receptors. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the regulation of oxidative stress, and the inhibition of inflammatory pathways. These effects may contribute to the potential therapeutic benefits of this compound in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone has several advantages for use in lab experiments, including its stability and ease of synthesis. However, this compound also has limitations, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone, including the development of more efficient synthesis methods, the identification of novel therapeutic targets, and the investigation of this compound's potential as a building block for new materials. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic benefits in various diseases.
Métodos De Síntesis
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone can be synthesized through a multi-step reaction process that involves the condensation of 2-amino-5-methylbenzoic acid with furan-3-carboxaldehyde in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final this compound compound.
Aplicaciones Científicas De Investigación
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone has been the subject of scientific research for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been studied for its potential as a therapeutic agent for various diseases, including anxiety, depression, and cancer. In neuroscience, this compound has been investigated for its effects on the central nervous system and its potential as a treatment for neurological disorders. In materials science, this compound has been studied for its use as a building block in the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-9-17(2)15-6-4-3-5-13(15)10-18(12)16(19)14-7-8-20-11-14/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFYLSMKFAROLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2CN1C(=O)C3=COC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)





![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)






